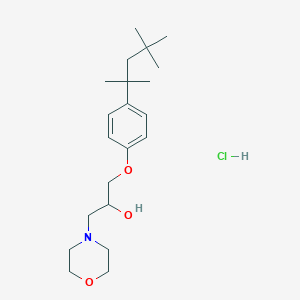

盐酸1-吗啉-3-(4-(2,4,4-三甲基戊烷-2-基)苯氧基)丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

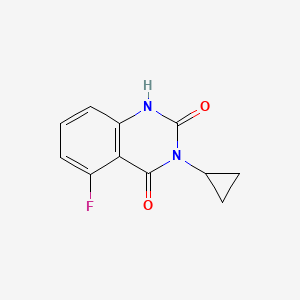

The molecular formula of this compound is C13H18N2O5 . Its average mass is 282.292 Da and its monoisotopic mass is 282.121582 Da . For more detailed structural analysis, specialized software or databases that can visualize molecular structures would be helpful.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors including its molecular structure. The molecular formula of this compound is C13H18N2O5 . Its average mass is 282.292 Da and its monoisotopic mass is 282.121582 Da . More detailed information about its physical and chemical properties might be available in specialized chemical databases.科学研究应用

合成和生物学性质

对具有类似结构成分的化合物(例如吗啉基团和盐酸盐)的研究集中于它们的合成和潜在的生物活性。例如,研究已经合成了各种吗啉衍生物以评估它们的生物学性质,包括抗菌、抗惊厥和激酶抑制活性。这些化合物的合成通常旨在探索它们作为药物制剂或生产具有生物活性的分子的中间体的潜力。

抗氧化剂和 DNA 保护

吗啉衍生物已被研究其抗氧化特性及其保护 DNA 免受氧化损伤的能力。这对于开发治疗剂具有重要意义,该治疗剂可以减轻与氧化应激相关的疾病或作为防止 DNA 损伤的保护剂,而 DNA 损伤是癌症和衰老的关键因素。

化学合成和药物化学

在药物化学中,吗啉及其衍生物对于创造广泛的治疗剂非常有价值。已经探索了它们的合成和功能化,以开发具有特定生物靶标的抑制剂,例如激酶,激酶在涉及癌症和其他疾病的信号通路中起着至关重要的作用。

分析和材料科学应用

除了生物应用外,吗啉衍生物的结构和化学性质使其适用于材料科学研究,例如开发新的合成途径或增强材料的化学稳定性和性能。

参考文献

- 具有潜在药物应用的吗啉衍生物的合成和生物学性质 (Papoyan 等,2011).

- 吗啉衍生物的抗氧化特性和 DNA 保护活性的研究 (Chen & Liu,2016).

- 含吗啉化合物的合成和药物化学应用研究 (Boschelli 等,2001).

作用机制

Target of Action

The primary targets of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride are the enzymes Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .

Mode of Action

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride acts as a competitive inhibitor of MDH1 and MDH2 . This means that it binds to the active site of these enzymes, preventing them from catalyzing their normal reactions .

Biochemical Pathways

By inhibiting MDH1 and MDH2, 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride disrupts the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Disruption of this cycle can have significant downstream effects on the cell’s energy metabolism .

Result of Action

The inhibition of MDH1 and MDH2 by 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride leads to a decrease in mitochondrial respiration . This can result in a decrease in the production of ATP, the main energy currency of the cell, and induce a state of energy stress .

生化分析

Biochemical Properties

This compound has been found to play a significant role in biochemical reactions. It has been identified as a potent dual inhibitor of Malate Dehydrogenase 1 and 2 (MDH1 and MDH2), enzymes that are crucial in the citric acid cycle . The compound competitively inhibits these enzymes, indicating a direct interaction .

Cellular Effects

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride has been shown to inhibit mitochondrial respiration . This inhibition leads to a decrease in the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular responses to hypoxia .

Molecular Mechanism

The molecular mechanism of action of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride involves its binding to MDH1 and MDH2, inhibiting their activity . This inhibition disrupts the citric acid cycle, leading to changes in cellular metabolism and a decrease in HIF-1α accumulation .

Temporal Effects in Laboratory Settings

While specific temporal effects of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride in laboratory settings have not been extensively documented, its inhibitory effects on MDH1 and MDH2 have been observed in kinetic studies .

Metabolic Pathways

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride interacts with the citric acid cycle, a key metabolic pathway, through its inhibition of MDH1 and MDH2 .

Subcellular Localization

The subcellular localization of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is likely to be influenced by its interactions with MDH1 and MDH2, which are located in the mitochondria . Specific studies on its subcellular localization have not been extensively conducted.

属性

IUPAC Name |

1-morpholin-4-yl-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3.ClH/c1-20(2,3)16-21(4,5)17-6-8-19(9-7-17)25-15-18(23)14-22-10-12-24-13-11-22;/h6-9,18,23H,10-16H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLKMAMTMGYMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2569706.png)

![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2569709.png)

![N-(2,4-difluorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2569713.png)

![4-butyl-N-[2-(4-fluorophenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2569714.png)

![4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2569715.png)

![2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2569718.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2569722.png)

![N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2569723.png)